(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid
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Description
The compound "(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid" is a complex molecule that appears to be a derivative of amino acids with a furan ring substitution. This molecule is not directly described in the provided papers, but its structure suggests it is related to amino acid derivatives and furan-containing compounds, which are discussed in the context of synthesis and crystal structure analysis in the provided literature.
Synthesis Analysis
The synthesis of furan derivatives can be achieved through various methods, including palladium-catalyzed reactions. For instance, an easy and convenient synthesis of 2-furan-2-ylacetamides is reported starting from (Z)-2-en-4-yn-1-ols, using a PdI2-catalyzed oxidative aminocarbonylation of the triple bond to give 2-ynamide intermediates, which undergo intramolecular conjugate addition and aromatization to yield the final furanacetamide derivatives . Although the exact synthesis of the compound is not detailed, similar synthetic strategies involving palladium-catalyzed steps and conjugate additions could potentially be applied.
Molecular Structure Analysis
The molecular structure of amino acid derivatives can be elucidated using X-ray crystallography. For example, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate shows that the indole ring is essentially planar and the crystal structure is stabilized by hydrogen bonds . This suggests that the compound , with its amino acid backbone and furan ring, could also exhibit a planar structure in parts of the molecule and form stabilizing hydrogen bonds.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of amino acid derivatives and furan-containing compounds can vary widely. However, the papers provided do not offer specific information on the physical and chemical properties of the compound "this compound". Generally, properties such as solubility, melting point, and stability would be influenced by the presence of functional groups, molecular geometry, and intermolecular interactions such as hydrogen bonding .
Scientific Research Applications
Furan Derivatives in Endophytic Fungus Research
Research on new furan derivatives isolated from a mangrove-derived endophytic fungus Coriolopsis sp. J5 highlights the potential of such compounds in exploring natural product chemistry and biologically active substances. The study identified compounds with various structural features related to furan, which suggests that similar compounds could be explored for their bioactivity or as synthetic intermediates in drug discovery (Liang-Liang Chen et al., 2017).
Synthetic Chemistry and Molecular Transformation
The synthesis of complex amides and hydrazides from simpler acetylenic precursors demonstrates the versatility of furan and its derivatives in synthetic organic chemistry. This research could guide the synthesis of the compound or related structures, emphasizing the utility of furan derivatives in creating polyfunctional molecules for various applications (M. Andreev et al., 2021).
Computational Peptidology and Drug Design
A study employing conceptual density functional theory to evaluate the chemical reactivity of antifungal tripeptides provides a framework for understanding how complex molecules, including those with furan components, interact with biological targets. This approach can aid in the rational design of new compounds with improved bioactivity (N. Flores-Holguín et al., 2019).
Enantioselective Synthesis and Chiral Molecules
The enantioselective synthesis of beta-amino acids showcases the importance of chirality in developing molecules with specific biological activities. Research on hexahydrobenzoxazolidinones as chiral auxiliaries could inform the synthesis of the chiral centers in the compound of interest, highlighting the significance of stereochemistry in medicinal chemistry (Gloria Reyes-Rangel et al., 2008).
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6/c1-11(2)9-14(17(24)20-12(3)18(25)26)21-16(23)10-19-15(22)7-6-13-5-4-8-27-13/h4-8,11-12,14H,9-10H2,1-3H3,(H,19,22)(H,20,24)(H,21,23)(H,25,26)/b7-6+/t12-,14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTLWPXVLKHTRU-UTTOWCGFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C=CC1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)/C=C/C1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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